Home > Products > Screening Compounds P64628 > Indoleamine 2,3-dioxygenase 1 (199-207)
Indoleamine 2,3-dioxygenase 1 (199-207) -

Indoleamine 2,3-dioxygenase 1 (199-207)

Catalog Number: EVT-243720
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Indoleamine 2,3-dioxygenase 1
Overview

Indoleamine 2,3-dioxygenase 1 is a crucial enzyme involved in the metabolism of tryptophan, catalyzing its conversion to kynurenine. This process plays a significant role in immune regulation and has implications in various diseases, including cancer and autoimmune disorders. Indoleamine 2,3-dioxygenase 1 is encoded by the IDO1 gene located on human chromosome 8 and is expressed in several tissues, including the lung, intestine, and central nervous system. The enzyme's activity is linked to immune tolerance mechanisms, making it a target for therapeutic interventions aimed at modulating immune responses .

Source and Classification

Indoleamine 2,3-dioxygenase 1 belongs to the family of heme-containing dioxygenases. It is classified as an oxidoreductase due to its role in catalyzing the incorporation of molecular oxygen into organic substrates. The enzyme operates via a unique mechanism that involves the formation of a heme-oxygen complex . Indoleamine 2,3-dioxygenase 1 is distinct from other tryptophan dioxygenases such as indoleamine 2,3-dioxygenase 2 and tryptophan 2,3-dioxygenase, primarily based on its substrate specificity and tissue distribution .

Synthesis Analysis

Methods

The synthesis of compounds targeting indoleamine 2,3-dioxygenase 1 has been explored through various chemical strategies. Recent studies have focused on designing inhibitors that can effectively bind to the active site of the enzyme. For instance, one study synthesized four series of compounds by attaching different fragments to indole or phenylimidazole scaffolds .

Technical Details

The synthesis typically involves multiple steps:

  • Condensation Reactions: Using Lewis acids to facilitate reactions between indole derivatives and other reagents.
  • Oxidation and Reduction: Employing oxidizing agents like manganese dioxide for aldehyde formation and reducing agents like sodium borohydride for alcohol production.
  • Nucleophilic Substitutions: Utilizing strong bases for SN2 reactions to introduce functional groups into the molecular structure .
Molecular Structure Analysis

Indoleamine 2,3-dioxygenase 1 has a complex three-dimensional structure characterized by a heme group that is essential for its enzymatic function. The enzyme consists of approximately 403 amino acids and features hydrophobic pockets that accommodate substrates and inhibitors. Structural studies have revealed that the active site includes a heme iron at the bottom of one pocket, with specific loops facilitating substrate entry .

Data

The crystal structure of indoleamine 2,3-dioxygenase 1 has been extensively studied, with over sixty structures deposited in the Protein Data Bank since its initial characterization in 2006 (PDB ID: 2D0T) . These structures provide insights into substrate binding mechanisms and potential interaction sites for inhibitors.

Chemical Reactions Analysis

Indoleamine 2,3-dioxygenase 1 catalyzes the oxidative cleavage of tryptophan to form N-formylkynurenine as a primary product. This reaction involves:

  • Oxygen Incorporation: The enzyme utilizes molecular oxygen to hydroxylate tryptophan.
  • Formation of Kynurenine: Following N-formylkynurenine production, further enzymatic reactions lead to kynurenine formation .

Technical Details

The reaction mechanism involves:

  • Formation of a heme-oxygen complex.
  • Subsequent electron transfer processes that facilitate substrate oxidation.
  • The generation of reactive intermediates that ultimately lead to product formation .
Mechanism of Action

Indoleamine 2,3-dioxygenase 1 exerts its effects primarily through two pathways:

  1. Tryptophan Depletion: By consuming tryptophan, the enzyme modulates immune responses and promotes tolerance.
  2. Kynurenine Accumulation: The resultant kynurenine activates aryl hydrocarbon receptors, influencing T cell activation and regulatory T cell differentiation .

Data

Studies indicate that indoleamine 2,3-dioxygenase 1's activity can significantly impact immune cell functionality, contributing to tumor immune evasion and chronic inflammatory conditions .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 45 kDa.
  • Isoelectric Point: Varies based on post-translational modifications.

Chemical Properties

  • Solubility: Generally soluble in aqueous buffers at physiological pH.
  • Stability: Sensitive to denaturation under extreme pH or temperature conditions.

Relevant analyses often involve spectroscopic techniques such as UV-Vis spectroscopy for monitoring heme interactions and fluorescence assays for studying enzyme activity under different conditions .

Applications

Indoleamine 2,3-dioxygenase 1 inhibitors are being explored for their potential therapeutic applications in:

  • Cancer Immunotherapy: By inhibiting this enzyme, it may be possible to enhance anti-tumor immunity.
  • Autoimmune Diseases: Modulating indoleamine 2,3-dioxygenase 1 activity could provide new treatment avenues for conditions characterized by immune dysregulation .
  • Neurodegenerative Disorders: Given its role in neuroinflammation, targeting this enzyme may help mitigate neurodegenerative processes associated with chronic inflammation .
Introduction to IDO1 in Immunometabolic Regulation

Evolutionary Conservation of Tryptophan Catabolic Pathways

Tryptophan catabolism is an evolutionarily ancient process mediated by structurally distinct enzymes—tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO)—that convergently catalyze the same reaction: oxidation of L-Trp to N-formylkynurenine. While TDO is conserved from bacteria to mammals and primarily maintains systemic Trp homeostasis, IDO enzymes diversified to regulate localized immune responses. Gene duplication events in vertebrates produced IDO1 and IDO2, with IDO1 exhibiting broader expression and higher catalytic efficiency than IDO2 or TDO [6].

Table 1: Evolutionary and Functional Divergence of Tryptophan-Catabolizing Enzymes

EnzymeDistributionSubstrate SpecificityPrimary Physiological Role
TDOLiver, brain, some tumorsStrict specificity for L-TrpSystemic Trp homeostasis
IDO1Immune cells, placenta, tumorsBroad (L-Trp, D-Trp, indole derivatives)Local immunomodulation
IDO2Kidney, liver, antigen-presenting cellsLower affinity for L-TrpUncertain; modulates IDO1 effects

Key evolutionary adaptations distinguish IDO1:

  • Structural Flexibility: IDO1's catalytic cleft accommodates diverse indole substrates, unlike TDO's rigid specificity. This plasticity enables responses to varied inflammatory stimuli [1] [6].
  • Immune Specialization: IDO1 expression is induced by inflammatory signals (e.g., IFN-γ), aligning its function with pathogen defense and tolerance mechanisms. This contrasts with TDO's constitutive hepatic expression [5] [6].
  • Gene Regulation: IDO1 promoters contain interferon-stimulated response elements (ISREs) and gamma-activated sequences (GAS), enabling rapid upregulation during immune activation—a feature absent in TDO [3] [9].

These adaptations position IDO1 as a specialized immunoregulator, while TDO primarily manages metabolic homeostasis.

IDO1 as a Pivotal Immune Checkpoint in Tumor Microenvironments

Within tumor microenvironments (TMEs), IDO1 is overexpressed by both cancer cells and stromal cells (e.g., dendritic cells, macrophages), creating an immunosuppressive niche. Its activity correlates with poor prognosis in melanoma, colorectal carcinoma, and glioblastoma [3] [4] [7]. Mechanisms include:

  • Tryptophan Depletion: Local Trp scarcity activates the GCN2 kinase pathway in T cells, triggering an integrated stress response that arrests proliferation and promotes anergy [3] [5].
  • Kynurenine Accumulation: Metabolites like kynurenine (Kyn) bind the aryl hydrocarbon receptor (AhR) on immune cells, driving differentiation of regulatory T cells (Tregs) and suppressing effector T and NK cell function [2] [9].
  • Epigenetic Modulation: Hypomethylation of the IDO1 promoter in aggressive breast cancer subtypes (e.g., basal-like) correlates with enhanced IDO1 expression, increased immune infiltration, and Treg activation [7].

Table 2: Prognostic and Immunological Correlates of IDO1 in Human Cancers

Cancer TypeIDO1 Expression SitePrognostic ImpactKey Immune Correlates
Triple-negative breastTumor cells, stromaReduced overall survival↑ Treg infiltration; ↑ PD-L1 expression
ColorectalTumor-draining lymph nodesMetastasis acceleration↓ CD8+ T cells; ↑ Myeloid-derived suppressor cells
GlioblastomaMicroglia, tumor cellsTherapy resistance↑ Treg differentiation via AhR
MelanomaMetastatic lesionsReduced response to anti-PD-1↓ NK cell cytotoxicity

IDO1 also interfaces with other immune checkpoints:

  • PD-1/PD-L1 Axis: IFN-γ from tumor-infiltrating T cells upregulates both IDO1 and PD-L1, creating synergistic immunosuppression [4] [9].
  • Compensatory Pathways: Tumors with IDO1 silencing often exhibit upregulated TDO or IDO2, maintaining KP activity and enabling immune escape [10].

Dual Function Paradigm: Enzymatic Activity vs. Signaling Roles

IDO1 exhibits conformational plasticity that enables distinct biological functions:

Enzymatic (Holo-IDO1) Function

  • Catalytic Mechanism: Heme-bound (holo) IDO1 oxidizes Trp using a ferrous (Fe²⁺) heme cofactor. Substrate binding involves hydrophobic pocket interactions with residues Phe163, Tyr126, and Arg231 [1] [10].
  • Allosteric Regulation: High Trp concentrations induce "inhibition by substrate" via binding to an accessory site distinct from the catalytic cleft, modulating enzyme kinetics [1].
  • Metabolic Effects: Depletion of Trp and generation of Kyn metabolites suppress T cell responses and activate AhR-driven gene transcription [2] [5].

Non-Enzymatic (Apo-IDO1) Signaling

  • Structural Basis: Apo-IDO1 (heme-free) exposes immunoreceptor tyrosine-based inhibitory motifs (ITIMs; Tyr111 and Tyr249) that undergo phosphorylation by Src kinases [1] [8].
  • Downstream Pathways:
  • Phosphorylated ITIMs recruit SHP-1/SHP-2 phosphatases, activating immunoregulatory genes via non-canonical NF-κB [1] [8].
  • Phosphorylated IDO1 associates with PI3K at the YENM motif (residues 145–148), promoting translocation to early endosomes and sustaining tolerogenic phenotypes in dendritic cells [1] [5].
  • Tumor-Promoting Role: In ovarian cancer cells, apo-IDO1 stabilization by epacadostat (an enzymatic inhibitor) enhances SHP-2 binding and activates pro-tumorigenic pathways independent of metabolite production [8].

Table 3: Contrasting Roles of IDO1 Conformational States

FeatureHolo-IDO1 (Enzymatic)Apo-IDO1 (Signaling)
CofactorHeme-bound (Fe²⁺)Heme-free
Primary LocationCytosolEarly endosomes
Key InteractionsSubstrate (Trp), competitive inhibitorsSHP-1/SHP-2, PI3K, SOCS3
Functional OutputTrp depletion; Kyn productionLong-term immunoregulatory reprogramming
Therapeutic TargetingCatalytic inhibitors (e.g., epacadostat)Phosphorylation inhibitors (experimental)

This duality explains clinical challenges:

  • Catalytic inhibitors like epacadostat fail when tumors rely on apo-IDO1 signaling [8] [10].
  • Dual-target approaches (e.g., IDO1/TDO or IDO1/PD-1 inhibitors) may overcome compensatory mechanisms [10].

Properties

Product Name

Indoleamine 2,3-dioxygenase 1 (199-207)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.